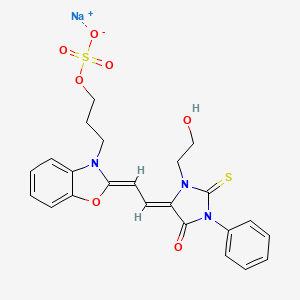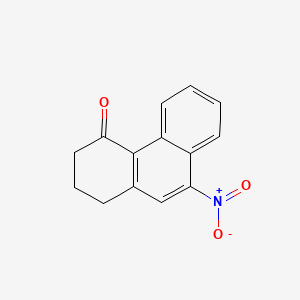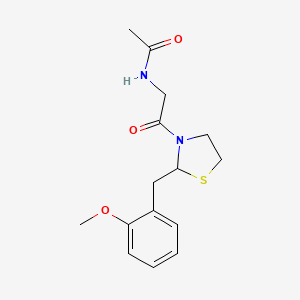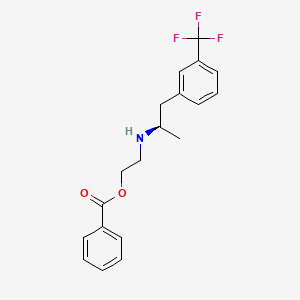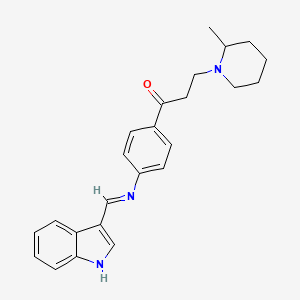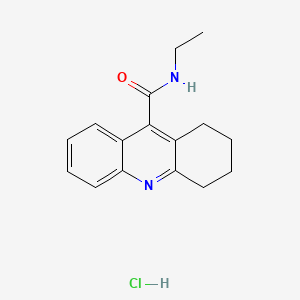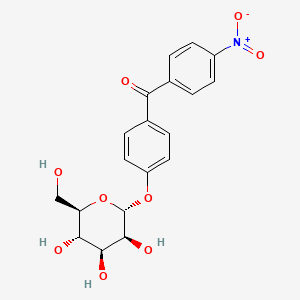
Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- is a complex organic compound that features both a mannopyranosyl group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- typically involves the reaction of 4-nitrobenzophenone with alpha-D-mannopyranosylphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include the use of solvents such as acetone or dimethyl sulfoxide (DMSO) and may require specific temperature and pH settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be scaled up with considerations for cost-effectiveness, safety, and environmental impact. Techniques such as thin layer chromatography (TLC) are used to monitor the reaction progress and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, particularly in carbohydrate-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its mannopyranosyl group.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets. The mannopyranosyl group can bind to carbohydrate-binding proteins, influencing various biological pathways. The nitrophenyl group can undergo redox reactions, affecting cellular processes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isothiocyanatophenyl-alpha-D-mannopyranoside: Similar in structure but contains an isothiocyanate group instead of a nitrophenyl group.
4-Aminophenyl phenyl ketone: Contains an amino group instead of a nitro group, leading to different chemical properties.
4-Phenylbenzophenone: Lacks the mannopyranosyloxy group, making it less complex.
Uniqueness
Methanone, (4-(alpha-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- is unique due to the presence of both a mannopyranosyl group and a nitrophenyl group.
Eigenschaften
CAS-Nummer |
147029-70-7 |
|---|---|
Molekularformel |
C19H19NO9 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
(4-nitrophenyl)-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H19NO9/c21-9-14-16(23)17(24)18(25)19(29-14)28-13-7-3-11(4-8-13)15(22)10-1-5-12(6-2-10)20(26)27/h1-8,14,16-19,21,23-25H,9H2/t14-,16-,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
XDTVKCFMTFAIDV-IQRFUGTFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


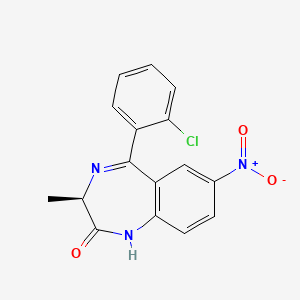
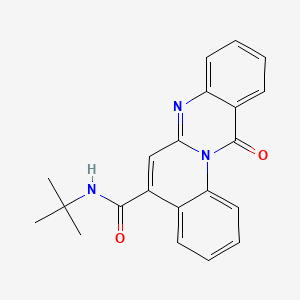
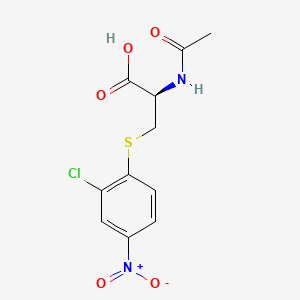
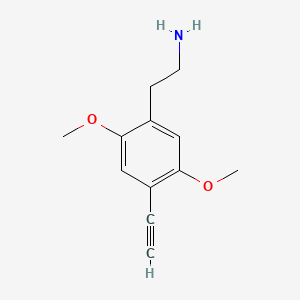
![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)

![6-(2,4-dichlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12733513.png)
